molecular formula C19H27N5O B4435478 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine

1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine

Cat. No. B4435478
M. Wt: 341.5 g/mol
InChI Key: QFACXLHWWPNCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine, also known as BDTP, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. BDTP is a piperidine-based compound that has been synthesized using various methods.

Mechanism of Action

1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. The binding of 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine to sigma-1 receptors modulates various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has been shown to modulate various biochemical and physiological processes, including neurotransmitter release, ion channel function, and gene expression. 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has been shown to have analgesic effects in animal models of pain, and it has been suggested that 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine could be used as a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has several advantages for lab experiments, including its high affinity and selectivity for sigma-1 receptors, its stability in biological fluids, and its ability to cross the blood-brain barrier. However, 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has several potential future directions for research. It can be used to study the role of sigma-1 receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine can also be used as a tool compound to identify new sigma-1 receptor ligands with improved selectivity and potency. Furthermore, 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine can be used to develop new treatments for chronic pain and other diseases that involve sigma-1 receptors.
Conclusion:
1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine is a novel compound that has potential applications in medical research. Its high affinity and selectivity for sigma-1 receptors make it a valuable tool compound to study the role of sigma-1 receptors in various diseases. 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has several advantages and limitations for lab experiments, and its future directions include the development of new treatments for chronic pain and other diseases.

Scientific Research Applications

1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine has been studied for its potential applications in medical research. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological and pathological processes. 1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine can be used as a tool compound to study the role of sigma-1 receptors in various diseases, including neurodegenerative disorders, cancer, and pain.

properties

IUPAC Name

[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propylamino]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-15-21-16(2)24(22-15)12-6-11-20-18-9-13-23(14-10-18)19(25)17-7-4-3-5-8-17/h3-5,7-8,18,20H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFACXLHWWPNCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCNC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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